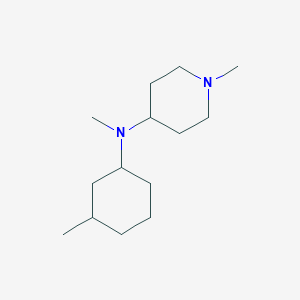
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide, also known as CEM-102, is a novel compound that has been synthesized for its potential use as an antibacterial agent. This compound belongs to the family of oxazolidinones and has been shown to exhibit potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of functional ribosomes, which are essential for bacterial growth and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have minimal toxicity in vitro and in vivo studies. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the lungs, liver, and kidneys. N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to have a long half-life, allowing for once-daily dosing.
実験室実験の利点と制限
The advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its potent antibacterial activity against a wide range of Gram-positive bacteria, including MRSA, and its ability to overcome bacterial resistance to other antibiotics. However, the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in lab experiments include its high cost of synthesis and the potential for the development of bacterial resistance.
将来の方向性
There are several future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide. One potential area of focus is the optimization of the synthesis method to reduce the cost of production. Another area of interest is the exploration of the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide in combination with other antibiotics to enhance its antibacterial activity and reduce the development of bacterial resistance. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide and its potential for use in the treatment of bacterial infections.
合成法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-chloro-4-methoxy-5-methylphenol with 4-ethylphenol in the presence of a base to form the intermediate 2-(4-ethylphenoxy)-4-methoxy-5-methylphenol. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been the subject of extensive scientific research due to its potential as a novel antibacterial agent. In vitro studies have demonstrated its potent activity against a range of Gram-positive bacteria, including MRSA, Streptococcus pneumoniae, and Enterococcus faecalis. Furthermore, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide has been shown to be effective against bacterial strains that are resistant to other antibiotics, such as linezolid and vancomycin.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13-5-7-14(8-6-13)23-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHOHKYQOSZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5057505.png)
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057511.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)

![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)
![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)